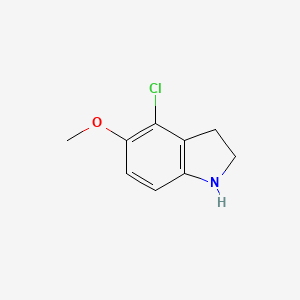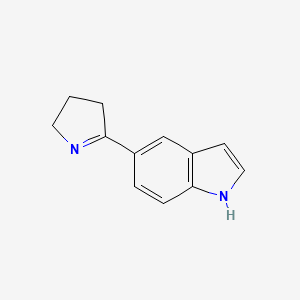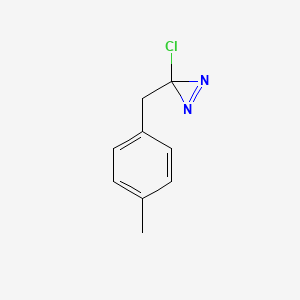
4-Chloro-5-methoxyindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-methoxyindoline is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole. The presence of a chlorine atom at the fourth position and a methoxy group at the fifth position on the indoline ring gives this compound unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxyindoline can be achieved through several methods. One common approach involves the chlorination of 5-methoxyindoline using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chlorinating agent.
Another method involves the use of 4-chloro-2-nitroanisole as a starting material. This compound undergoes reduction to form 4-chloro-2-aminoanisole, which is then cyclized to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity.
化学反应分析
Types of Reactions
4-Chloro-5-methoxyindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chloro-5-methoxyindole-2,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield this compound-2,3-diol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-chloro-5-methoxyindole-2,3-dione.
Reduction: this compound-2,3-diol.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-5-methoxyindoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-5-methoxyindoline involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
相似化合物的比较
Similar Compounds
4-Chloroindoline: Lacks the methoxy group, leading to different chemical reactivity and biological activity.
5-Methoxyindoline:
4-Chloro-5-methoxyindole: Contains an indole ring instead of an indoline ring, resulting in different reactivity and applications.
Uniqueness
4-Chloro-5-methoxyindoline is unique due to the presence of both a chlorine atom and a methoxy group on the indoline ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
属性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC 名称 |
4-chloro-5-methoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10ClNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-3,11H,4-5H2,1H3 |
InChI 键 |
BBCSDCOEINORIJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)NCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11910980.png)


![N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11910985.png)

![2-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B11910997.png)



![7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911030.png)
![N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine](/img/structure/B11911033.png)

